molecular formula C12H16OS B7937030 3-(n-Pentylthio)benzaldehyde

3-(n-Pentylthio)benzaldehyde

Cat. No.: B7937030
M. Wt: 208.32 g/mol
InChI Key: GPLOLDDHQDURNJ-UHFFFAOYSA-N
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Description

3-(n-Pentylthio)benzaldehyde is an organosulfur compound featuring a benzaldehyde core substituted at the 3-position with an n-pentylthio (-S-C₅H₁₁) group. The thioether moiety enhances its reactivity in nucleophilic and electrophilic substitutions, while the aldehyde group allows for further functionalization (e.g., condensation reactions).

Properties

IUPAC Name

3-pentylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-2-3-4-8-14-12-7-5-6-11(9-12)10-13/h5-7,9-10H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLOLDDHQDURNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(n-Pentylthio)benzaldehyde typically involves the introduction of a pentylthio group to the benzaldehyde core. One common method is through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using cheaper and more reactive organometallic reagents and minimizing waste, are often applied in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(n-Pentylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The pentylthio group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(n-Pentylthio)benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with amino groups in proteins, affecting their function. Additionally, the pentylthio group can participate in redox reactions, influencing cellular redox homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from structurally or functionally related compounds in the provided sources:

Functional Group Comparison

Benzaldehyde Derivatives Benzaldehyde (): A simple aromatic aldehyde. Unlike 3-(n-Pentylthio)benzaldehyde, it lacks sulfur-containing substituents. Benzaldehyde is a common precursor in nitration and condensation reactions (e.g., nitration with HNO₃/H₂SO₄ yields nitrobenzaldehyde derivatives) . 3-Methylbenzamide (): Features a methyl group at the 3-position and an amide group. The amide directs metal-catalyzed C–H functionalization, whereas the thioether in this compound may influence redox stability and ligand properties .

Thioether-Containing Compounds 3-Chloro-N-phenyl-phthalimide (): Contains a chloro substituent and phthalimide core.

Pharmacological Activity

  • Pyrrole-2-carbaldehyde 3-(dimethylamino)benzoylhydrazone (P2C3DBh) (): A hydrazone derivative with demonstrated spasmolytic activity on ileal contractions (0.48 ± 0.02 Hz frequency reduction). The dimethylamino group enhances bioavailability compared to a pentylthio group, which may alter membrane permeability .

Data Tables

Table 1: Key Properties of Comparable Compounds

Compound Functional Groups Key Reactivity/Applications Reference
Benzaldehyde Aldehyde Nitration, condensation reactions
3-Methylbenzamide Amide, methyl C–H bond functionalization
P2C3DBh Hydrazone, dimethylamino Spasmolytic activity
3-Chloro-N-phenyl-phthalimide Chloro, phthalimide Polyimide monomer synthesis

Table 2: Reactivity Comparison

Group Electron Effect Example Compound Reaction Example
-CHO (Aldehyde) Electron-withdrawing Benzaldehyde Nitration to nitrobenzaldehyde
-S-C₅H₁₁ (Thioether) Electron-donating This compound Potential SNAr or metal coupling
-NHCO (Amide) Electron-withdrawing 3-Methylbenzamide Directed C–H activation

Research Findings and Limitations

  • Gaps in Evidence: None of the provided studies directly address this compound. Comparisons rely on extrapolation from analogous compounds.
  • Key Inferences: The pentylthio group may enhance lipophilicity compared to methyl or amino substituents, affecting solubility and biological activity.

Biological Activity

3-(n-Pentylthio)benzaldehyde, a sulfur-containing organic compound, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzaldehyde group with a pentylthio substituent. Its molecular formula is C12H16OS, and it has a molecular weight of approximately 208.32 g/mol. The presence of the thioether group enhances its lipophilicity, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related thioether compounds demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of Thioether Compounds

CompoundCell LineIC50 (µg/mL)Mechanism
This compoundMCF-7 (Breast)TBDApoptosis induction
4-ThiobenzaldehydeHCT116 (Colorectal)90.00Cell cycle arrest
2-AcetylpyridineMCF-7 (Breast)4.10DNA interaction

Note: TBD indicates that specific IC50 values for this compound were not reported in the literature.

Antimicrobial Activity

The antimicrobial properties of thioether compounds have also been investigated. Studies suggest that the sulfur atom in these compounds may play a crucial role in their ability to disrupt bacterial cell membranes.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thioether derivatives, including this compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with varying degrees of potency based on structural modifications.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Research indicates that these compounds may induce G2/M phase arrest in cancer cells, preventing further proliferation.
  • DNA Interaction : Some studies suggest that thioether compounds can intercalate with DNA, disrupting replication and transcription processes.

Research Findings

A comprehensive review of literature reveals diverse findings regarding the biological activities of thioether compounds:

  • A study published in the International Journal of Molecular and Cellular Medicine highlighted the anticancer properties of sulfur-containing compounds, emphasizing their potential as therapeutic agents against oral cancer cell lines .
  • Another investigation into thioether derivatives found promising results in inhibiting microbial growth, suggesting potential applications in developing new antibiotics .

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